molecular formula C20H23N3O3 B12164391 N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12164391
M. Wt: 353.4 g/mol
InChI Key: MYAYRYHGMPGALV-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as compound 1630857-30-5, is a synthetic derivative that combines structural features of indole and dihydropyridine. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C20H23N3O3, with a molecular weight of 353.4 g/mol. The structure includes an indole moiety that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
CAS Number1630857-30-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing indole rings have demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluating various indole derivatives found that several compounds exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin. The most active compound in this series showed an MIC of 0.004–0.03 mg/mL against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structural frameworks have been tested against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent evaluation of indole-based compounds against human cancer cell lines (HeLa, MCF-7, and HT-29), certain derivatives displayed IC50 values in the low micromolar range (e.g., IC50 = 0.34 μM for MCF-7), indicating strong antiproliferative effects . Mechanistic studies revealed that these compounds could induce apoptosis and disrupt cell cycle progression at the G2/M phase.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors that mediate cellular signaling pathways related to growth and survival.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death pathways in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values as low as 0.004 mg/mL against E. coli ,
AnticancerIC50 values around 0.34 μM for MCF-7 cells
MechanismInduces apoptosis; inhibits enzyme activity ,

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-13-11-14(2)23(9-4-10-26-3)20(25)18(13)19(24)22-16-5-6-17-15(12-16)7-8-21-17/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,24)

InChI Key

MYAYRYHGMPGALV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC3=C(C=C2)NC=C3)C

Origin of Product

United States

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